molecular formula C39H62O3S2 B14478865 2-(1,1-Dimethylethyl)-4-((5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl)thio)-5-methylphenyl 3-(tetradecylthio)propionate CAS No. 71982-41-7

2-(1,1-Dimethylethyl)-4-((5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl)thio)-5-methylphenyl 3-(tetradecylthio)propionate

Cat. No.: B14478865
CAS No.: 71982-41-7
M. Wt: 643.0 g/mol
InChI Key: KZGUOWQZNAJJOW-UHFFFAOYSA-N
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Description

2-(1,1-Dimethylethyl)-4-((5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl)thio)-5-methylphenyl 3-(tetradecylthio)propionate is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including tert-butyl groups, hydroxyl groups, and thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dimethylethyl)-4-((5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl)thio)-5-methylphenyl 3-(tetradecylthio)propionate involves several steps. The process typically begins with the preparation of the core phenolic structure, followed by the introduction of the thioether and ester functionalities. Common reagents used in the synthesis include tert-butyl alcohol, methylphenol, and tetradecylthiol. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dimethylethyl)-4-((5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl)thio)-5-methylphenyl 3-(tetradecylthio)propionate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The thioether linkages can be reduced to thiols.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups leads to the formation of quinones, while reduction of the thioether linkages results in thiols.

Scientific Research Applications

2-(1,1-Dimethylethyl)-4-((5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl)thio)-5-methylphenyl 3-(tetradecylthio)propionate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The thioether linkages play a crucial role in its reactivity, allowing it to interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.

    2-tert-Butylphenol: Used as an intermediate in the synthesis of other chemicals.

    2,4-Di-tert-butylphenol: Known for its antioxidant properties.

Uniqueness

What sets 2-(1,1-Dimethylethyl)-4-((5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl)thio)-5-methylphenyl 3-(tetradecylthio)propionate apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

71982-41-7

Molecular Formula

C39H62O3S2

Molecular Weight

643.0 g/mol

IUPAC Name

[2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenyl] 3-tetradecylsulfanylpropanoate

InChI

InChI=1S/C39H62O3S2/c1-10-11-12-13-14-15-16-17-18-19-20-21-23-43-24-22-37(41)42-34-26-30(3)36(28-32(34)39(7,8)9)44-35-27-31(38(4,5)6)33(40)25-29(35)2/h25-28,40H,10-24H2,1-9H3

InChI Key

KZGUOWQZNAJJOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCSCCC(=O)OC1=C(C=C(C(=C1)C)SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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